N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 933737-03-2
VCID: VC7854000
InChI: InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3
SMILES: CN(CCN)CC1=CC=C(C=C1)OC
Molecular Formula: C11H18N2O
Molecular Weight: 194.27

N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine

CAS No.: 933737-03-2

Cat. No.: VC7854000

Molecular Formula: C11H18N2O

Molecular Weight: 194.27

* For research use only. Not for human or veterinary use.

N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine - 933737-03-2

Specification

CAS No. 933737-03-2
Molecular Formula C11H18N2O
Molecular Weight 194.27
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine
Standard InChI InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3
Standard InChI Key PSUOGTOBVPQWMK-UHFFFAOYSA-N
SMILES CN(CCN)CC1=CC=C(C=C1)OC
Canonical SMILES CN(CCN)CC1=CC=C(C=C1)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine , reflecting its substitution pattern. The ethane-1,2-diamine backbone features a primary amine at position 1, substituted with a 4-methoxybenzyl group and a methyl group, while the secondary amine at position 2 is dimethylated. The SMILES notation CN(C)CCNCC1=CC=C(C=C1)OC\text{CN(C)CCNCC1=CC=C(C=C1)OC} clarifies the connectivity: a dimethylamino group (N(CH3)2\text{N(CH}_3\text{)}_2) is linked to a two-carbon chain, terminating in a secondary amine bonded to a 4-methoxybenzyl moiety .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight208.30 g/mol
CAS Number65875-39-0
SMILESCN(C)CCNCC1=CC=C(C=C1)OC
InChI KeyQJYMFFDAQJBYQH-UHFFFAOYSA-N

The 4-methoxybenzyl group introduces aromaticity and electron-donating properties, while the dimethylamino group enhances solubility in polar solvents .

Synthesis and Reactivity

The synthesis of N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine typically involves Mannich-type reactions or reductive amination. A method analogous to the preparation of cyclic aminomethylammonium salts can be adapted:

  • Condensation: Reacting paraformaldehyde with N¹,N¹-dimethylethane-1,2-diamine in the presence of an acid catalyst (e.g., TsOH·H2_2O) forms an intermediate iminium ion.

  • Nucleophilic Addition: The 4-methoxybenzylamine derivative attacks the iminium ion, yielding the target compound after workup .

This route, conducted in ethanol under reflux , offers moderate yields and scalability. Alternative approaches include alkylation of ethylenediamine derivatives with 4-methoxybenzyl chloride followed by methylation.

The compound’s reactivity is dominated by its dual amine functionality:

  • Primary Amine: Participates in acylation and Schiff base formation.

  • Secondary Amine: Undergoes alkylation or serves as a ligand in coordination chemistry.

Analytical Characterization

Advanced techniques confirm the compound’s identity and purity:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Peaks at δ 7.15–7.30 ppm (aromatic protons), δ 3.80 ppm (methoxy group), and δ 2.20–2.50 ppm (dimethylamino protons) .

  • 13C^{13}\text{C} NMR: Signals at δ 55.2 ppm (OCH3_3), δ 159.1 ppm (aromatic C-O), and δ 45.3 ppm (N-CH3_3) .

Mass Spectrometry (MS)

  • ESI(+)-MS: A dominant peak at m/z 209.2 ([M+H]+^+) .

  • High-Resolution MS: Exact mass calculated as 208.1576 g/mol, matching theoretical values .

Infrared (IR) Spectroscopy

  • Stretches at 3300 cm1^{-1} (N-H), 1600 cm1^{-1} (C=C aromatic), and 1250 cm1^{-1} (C-O) .

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